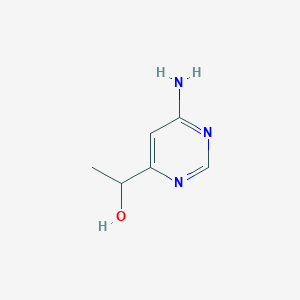![molecular formula C12H13ClN2O B8462783 6-chloro-1-cyclopropyl-3,3-dimethylpyrrolo[3,2-c]pyridin-2-one](/img/structure/B8462783.png)
6-chloro-1-cyclopropyl-3,3-dimethylpyrrolo[3,2-c]pyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-1-cyclopropyl-3,3-dimethylpyrrolo[3,2-c]pyridin-2-one is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of a chlorine atom, a cyclopropyl group, and two methyl groups on the pyrrolopyridine core contributes to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1-cyclopropyl-3,3-dimethylpyrrolo[3,2-c]pyridin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted pyridine derivative, the introduction of the cyclopropyl and dimethyl groups can be achieved through alkylation reactions. The chlorine atom can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
6-chloro-1-cyclopropyl-3,3-dimethylpyrrolo[3,2-c]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups replacing the chlorine atom.
科学研究应用
6-chloro-1-cyclopropyl-3,3-dimethylpyrrolo[3,2-c]pyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
作用机制
The mechanism of action of 6-chloro-1-cyclopropyl-3,3-dimethylpyrrolo[3,2-c]pyridin-2-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways, leading to altered cellular responses such as apoptosis or cell cycle arrest.
相似化合物的比较
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: A related compound with similar structural features but lacking the cyclopropyl and dimethyl groups.
6-chloro-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride: Another derivative with a similar core structure but different substituents.
Uniqueness
6-chloro-1-cyclopropyl-3,3-dimethylpyrrolo[3,2-c]pyridin-2-one is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its biological activity and chemical reactivity, making it a valuable compound for further research and development.
属性
分子式 |
C12H13ClN2O |
|---|---|
分子量 |
236.70 g/mol |
IUPAC 名称 |
6-chloro-1-cyclopropyl-3,3-dimethylpyrrolo[3,2-c]pyridin-2-one |
InChI |
InChI=1S/C12H13ClN2O/c1-12(2)8-6-14-10(13)5-9(8)15(11(12)16)7-3-4-7/h5-7H,3-4H2,1-2H3 |
InChI 键 |
FRPLGHDCURABAW-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=CN=C(C=C2N(C1=O)C3CC3)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![3-Methyl-pyrrolo[3,2-b]pyridin-1-yl amine](/img/structure/B8462756.png)
![5-Bromo-3-(4-fluorophenyl)-2-[4-(methylsulfanyl)phenyl]thiophene](/img/structure/B8462789.png)



![[(3-Methoxyphenyl)methylamino]acetic acid ethyl ester](/img/structure/B8462819.png)
![8-Azaspiro[4.5]dec-2-ene-7,9-dione](/img/structure/B8462824.png)
